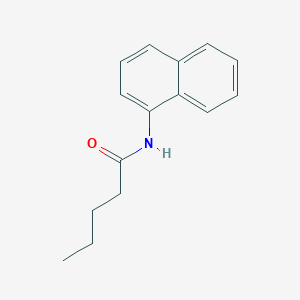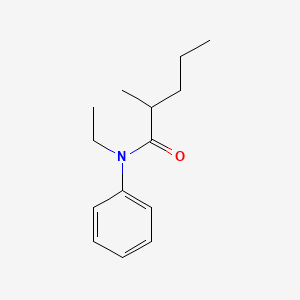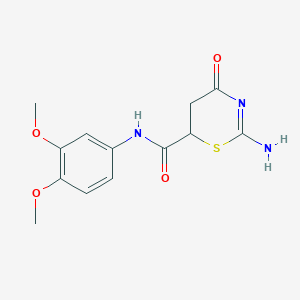
N-1-naphthylpentanamide
Vue d'ensemble
Description
N-1-naphthylpentanamide, also known as NPP, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents. NPP has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
N-1-naphthylpentanamide binds to the hydrophobic pockets of proteins and induces conformational changes, leading to alterations in protein-protein interactions. This mechanism of action has been studied in various proteins, including the tumor suppressor protein p53.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the activity of various enzymes, including proteases and kinases. It has also been studied for its potential as an anti-cancer agent due to its ability to inhibit protein-protein interactions involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-naphthylpentanamide has several advantages for use in lab experiments, including its high selectivity for specific proteins and its ability to induce conformational changes in proteins. However, it also has limitations, including its potential toxicity and the need for careful handling due to its sensitivity to light and air.
Orientations Futures
There are several future directions for research involving N-1-naphthylpentanamide, including the development of new fluorescent probes for detecting protein conformational changes and the exploration of its potential as an inhibitor of protein-protein interactions involved in various diseases. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound for use in clinical settings.
In conclusion, this compound is a unique chemical compound that has significant potential for use in scientific research. Its mechanism of action and effects on protein activity make it an important tool for studying various cellular processes and diseases. Further research is needed to fully explore its potential applications and limitations.
Applications De Recherche Scientifique
N-1-naphthylpentanamide has been widely used in scientific research due to its potential as a fluorescent probe for detecting protein conformational changes. It has also been studied for its potential as an inhibitor of protein-protein interactions, which are important in various cellular processes.
Propriétés
IUPAC Name |
N-naphthalen-1-ylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-3-11-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZJTWQCZFOTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-ethoxy-1,3-dimethyl-2-(tetrahydro-2-furanylmethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3953338.png)
![2-(4-chlorophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3953350.png)

![5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3953370.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B3953371.png)
![2-(2-{[2-(allylamino)benzoyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B3953373.png)
![3-allyl-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953387.png)
![3-allyl-5-[2-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953388.png)
![4-amino-N-[4-(dimethylamino)phenyl]-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3-thiazole-5-carboxamide](/img/structure/B3953393.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3953401.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzenesulfonamide](/img/structure/B3953409.png)

![2-{[7-(3-methyl-1-piperidinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B3953422.png)
